Non-Hormonal Safety Profile: 7-Keto-DHEA vs. DHEA and Androstenedione
Unlike its parent prohormone DHEA, 7-Keto-DHEA is a terminal metabolite that does not undergo enzymatic conversion to testosterone or estrogen. A 4-week safety and pharmacokinetic study in healthy male volunteers administered 3-acetyl-7-oxo-DHEA at escalating doses up to 200 mg/day showed no significant changes in serum testosterone, estradiol, or other hormone panels [1]. In a separate study, the main metabolites of 7-keto-DHEA were identified as 7-hydroxylated compounds, whereas a commercial 1-androstenediol preparation was found to be contaminated with other anabolic steroids [2]. This provides a stark contrast in the purity and predictability of the metabolic fate of these compounds.
| Evidence Dimension | Conversion to Testosterone/Estrogen |
|---|---|
| Target Compound Data | No conversion detected; no change in serum sex hormones at up to 200 mg/day for 4 weeks |
| Comparator Or Baseline | DHEA: Undergoes conversion to testosterone and estrogen; Androstenedione/Androstenediol: Precursors to testosterone, may be contaminated with anabolic steroids |
| Quantified Difference | Qualitative (Presence vs. Absence of androgenic conversion) |
| Conditions | Healthy male volunteers (n=not specified for dose escalation); oral administration of 3-acetyl-7-oxo-DHEA |
Why This Matters
This eliminates the risk of off-target androgenic or estrogenic effects, making 7-Keto-DHEA a safer and more controlled tool for studies on thermogenesis, immune function, and metabolism, and for applications in populations where hormone modulation is contraindicated.
- [1] Davidson MH, et al. Safety and pharmacokinetic study with escalating doses of 3-acetyl-7-oxo-dehydroepiandrosterone in healthy male volunteers. Clin Invest Med. 2000;23(5):300-10. View Source
- [2] Van Eenoo P, Delbeke FT. Prohormones and sport. J Steroid Biochem Mol Biol. 2003;83(1-5):245-51. View Source
